(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride
Description
The Significance of Pyrrolidine (B122466) Scaffolds in Advanced Chemical Synthesis
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts. Its prevalence stems from several key features that make it an advantageous scaffold in chemical design. The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological macromolecules such as enzymes and receptors. researchgate.net This three-dimensional character is a significant advantage over flat, aromatic systems, enabling a more thorough exploration of pharmacophore space.
Furthermore, the presence of stereogenic centers within the pyrrolidine ring introduces chirality, a fundamental aspect of molecular recognition in biological systems. The ability to synthesize specific stereoisomers of pyrrolidine derivatives allows for the fine-tuning of a molecule's biological activity and selectivity. The pyrrolidine scaffold's versatility also extends to its synthetic tractability, with numerous methods available for its construction and functionalization. researchgate.netmdpi.com This has cemented its status as a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs. researchgate.net
Strategic Incorporation of Fluorine into Heterocyclic Systems
The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science. beilstein-journals.orgossila.com The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a parent compound. beilstein-journals.org
Academic and Research Context of (3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride
This compound is recognized within the scientific community primarily as a specialized chiral building block for organic synthesis. smolecule.com Its value lies in the combination of the stereochemically defined pyrrolidine core and the trifluoromethoxy group at the 3-position. The "(3R)" designation specifies the absolute configuration at the chiral center, which is crucial for creating stereochemically pure final products.
The trifluoromethoxy group is of particular interest as it can confer properties distinct from a simple fluorine or trifluoromethyl substituent. It is known to be highly lipophilic and metabolically stable. nih.gov The hydrochloride salt form of the compound enhances its stability and handling properties, making it a convenient reagent for use in a variety of chemical reactions. While detailed, peer-reviewed research focusing exclusively on the synthesis and in-depth characterization of this specific compound is not extensively available in the public domain, its commercial availability points to its utility in proprietary drug discovery and development programs. Researchers in medicinal chemistry can utilize this building block to introduce the chiral 3-(trifluoromethoxy)pyrrolidine (B3090201) motif into larger, more complex molecules to explore the impact of this unique structural element on biological activity. smolecule.com
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1246466-85-2 |
| Molecular Formula | C₅H₉ClF₃NO |
| Molecular Weight | 191.58 g/mol |
| InChI Key | IIFGGUFFJXGABG-SSDOTTSWSA-N |
Properties
IUPAC Name |
(3R)-3-(trifluoromethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFGGUFFJXGABG-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 3r 3 Trifluoromethoxy Pyrrolidine Hydrochloride
Enantioselective Synthetic Pathways
Enantioselective synthesis is crucial for producing a single, desired stereoisomer of a chiral molecule like (3R)-3-(Trifluoromethoxy)pyrrolidine. Methodologies can be broadly categorized into strategies that utilize existing chiral molecules (chiral pool synthesis) or those that create the desired stereochemistry through catalytic or diastereoselective processes.
Chiral Pool Approaches to Pyrrolidine (B122466) Derivatives
The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. For pyrrolidine synthesis, amino acids such as L-proline and 4-hydroxy-L-proline are common and effective starting points. mdpi.com These precursors already contain the pyrrolidine core with defined stereochemistry, which can be chemically modified to introduce the desired substituents.
For instance, a common strategy begins with commercially available (3R)-hydroxypyrrolidine or its protected forms. The hydroxyl group at the C3 position serves as a handle for introducing the trifluoromethoxy moiety. The synthesis of 3-hydroxyproline isomers, which can be precursors, has been achieved from starting materials like L-malic acid and D-glucose. researchgate.net One potential pathway involves the conversion of the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with a trifluoromethoxide source. However, the direct trifluoromethoxylation of alcohols can be challenging. An alternative is the use of electrophilic trifluoromethoxylating reagents on a corresponding enolate or related nucleophile.
Another chiral pool approach involves starting with amino acids like (R)-aspartic acid to construct the pyrrolidine ring system with the correct stereochemistry at the outset. nih.gov
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, constructing the chiral pyrrolidine ring from achiral or prochiral precursors. nih.gov This approach is often more flexible and can provide access to a wider range of derivatives.
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful methods for the stereoselective synthesis of functionalized pyrrolidines. rsc.orgacs.org In this reaction, an azomethine ylide reacts with a dipolarophile (an alkene) to form the pyrrolidine ring in a [3+2] cycloaddition. mdpi.com The stereochemical outcome can be controlled by using chiral catalysts, often based on metals like copper, silver, or ruthenium. acs.orgresearchgate.net
For the synthesis of a 3-substituted pyrrolidine, a key strategy would involve the reaction of an azomethine ylide with an alkene bearing the trifluoromethoxy group, or a precursor to it. acs.org Alternatively, a trifluoromethyl-substituted alkene can be used, with subsequent conversion of the trifluoromethyl group. rsc.org The development of organocatalytic [3+2] cycloadditions has also provided a metal-free pathway to highly functionalized, chiral pyrrolidines. nih.gov
| Catalyst System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Cu(I) / Chiral Ligand | Substituted Alkene | 85 | >95:5 | 98 |
| Ag(I) / Chiral Phosphine | Acrylate | 92 | 90:10 | 95 |
| Organocatalyst (e.g., Prolinol ether) | α,β-Unsaturated Aldehyde | 75-99 | >99:1 | 90-99 |
This table presents representative data for asymmetric 1,3-dipolar cycloaddition reactions leading to substituted pyrrolidines, illustrating the high levels of stereocontrol achievable with modern catalytic systems.
Asymmetric hydrogenation of pyrrole (B145914) or pyrroline derivatives is another efficient method for establishing the stereocenters on the pyrrolidine ring. This approach involves the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, coordinated to a chiral ligand.
A synthetic route could involve the preparation of a 3-(trifluoromethoxy)pyrrole or a related unsaturated precursor. Subsequent asymmetric hydrogenation would then generate the chiral centers at C2 and C5, and potentially C3, depending on the substrate. While highly effective for certain substitution patterns, achieving high enantioselectivity for 3-substituted pyrroles can be challenging and is highly dependent on the choice of catalyst and substrate. For example, Pd-catalyzed asymmetric hydrogenations have been used to generate chiral aliphatic trifluoromethylated amines from imines with high optical purity. nih.gov
Stereoselective cyclization of acyclic precursors is a versatile method for constructing the pyrrolidine ring. nih.govnih.gov In this approach, a chiral center is often present in the acyclic starting material, which then directs the stereochemical outcome of the ring-closing reaction.
One such strategy is the selenium-induced cyclization of unsaturated amines, which can proceed with high regio- and stereo-selectivity to afford substituted pyrrolidines. researchgate.net For example, 4-hydroxy-5-pentenylamines can be cyclized to yield cis-3-hydroxy-2-(phenylselenomethyl)pyrrolidines. researchgate.net The hydroxyl group could then be further functionalized. Another approach involves the Lewis acid-mediated cyclization of chiral N-allyl oxazolidines, which can be prepared from readily available chiral precursors. nih.gov
| Cyclization Method | Precursor | Key Reagent | Diastereoselectivity |
| Aminomercuration | N-benzyloxycarbonyl-γ-alkenyl amine | Hg(OAc)2 | Moderate |
| Intramolecular SN2 | Mesylated γ-alkenyl amine | Base | High |
| Reductive Amination | 1,4-Dicarbonyl compound | Chiral Amine | Good to Excellent |
| Michael Addition/Cyclization | Isothiocyanato oxindole | Mg(OTf)2 / Chiral Ligand | up to >95:5 d.r. |
This table summarizes various stereoselective cyclization strategies used in the synthesis of substituted pyrrolidines, highlighting the diversity of applicable methods.
Diastereoselective Synthesis of (3R)-3-(Trifluoromethoxy)pyrrolidine Precursors
Diastereoselective methods involve the use of a chiral auxiliary or a pre-existing stereocenter to control the formation of a new stereocenter. The resulting diastereomers can then be separated, and the chiral auxiliary removed to yield the enantiomerically enriched product.
A potential diastereoselective route to a precursor for (3R)-3-(Trifluoromethoxy)pyrrolidine could involve the addition of a nucleophile to a chiral imine or iminium ion. For example, the N-tert-butanesulfinylimine group has been shown to be an effective chiral director in the synthesis of substituted pyrrolidines via 1,3-dipolar cycloadditions. nih.gov The sulfinyl group can induce a specific absolute configuration in the final product and can be readily cleaved under acidic conditions. nih.gov This strategy allows for the construction of densely substituted pyrrolidines with excellent control over the stereochemistry. nih.gov
Fluorination Methodologies for Trifluoromethoxy Moiety Installation
The introduction of the trifluoromethoxy group onto the pyrrolidine core is a critical transformation that typically begins with a chiral precursor, most commonly a protected (3R)-3-hydroxypyrrolidine derivative. The hydroxyl group serves as a chemical handle for the subsequent installation of the -OCF3 moiety. Several strategies have been explored for this conversion.
One prominent method is the oxidative desulfurization-fluorination of a xanthate intermediate . This multi-step sequence leverages the reactivity of xanthates to achieve the desired transformation. smolecule.com The process generally involves:
Formation of a protected 3-hydroxypyrrolidine derivative : The nitrogen of (3R)-3-hydroxypyrrolidine is typically protected, for example as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions. smolecule.com
Conversion to a xanthate ester : The protected alcohol is treated with carbon disulfide and an alkylating agent like methyl iodide in the presence of a base to form the corresponding xanthate. smolecule.com
Oxidative desulfurization-fluorination : The xanthate intermediate is then subjected to oxidative fluorination conditions. smolecule.com This key step cleaves the carbon-sulfur bonds and introduces fluorine atoms to form the trifluoromethoxy group. smolecule.combeilstein-journals.org
Another established approach is the benzoylation and subsequent fluorination strategy . This classical method enhances the reactivity of the hydroxyl group by converting it into a better leaving group. smolecule.com The typical sequence includes:
Preparation of a functionalized 3-hydroxypyrrolidine : Similar to the xanthate method, a nitrogen-protected chiral hydroxypyrrolidine is used as the starting material. smolecule.com
Benzoylation : The hydroxyl group is esterified using benzoyl chloride with a base, forming a benzoate ester. This ester is a good leaving group for the subsequent nucleophilic fluorination. smolecule.com
Fluorination : The benzoate intermediate is treated with specialized fluorinating agents to introduce the trifluoromethyl moiety, ultimately yielding the trifluoromethoxy group. smolecule.com
Modern organocatalytic approaches have also been developed for the stereoselective synthesis of related structures, which could be adapted for this target molecule. For instance, an organocatalytic asymmetric Michael addition of a trifluoromethyl ketone to a nitroolefin can establish key stereocenters, followed by a hydrogenative cyclization to form the pyrrolidine ring. smolecule.com
| Methodology | Starting Precursor | Key Intermediate | Key Reagents | Primary Advantage |
| Oxidative Desulfurization-Fluorination | N-protected (3R)-3-hydroxypyrrolidine | Xanthate ester | Carbon disulfide, Methyl iodide, Oxidative fluorinating agent | Leverages unique reactivity of xanthate intermediates. smolecule.com |
| Benzoylation-Fluorination | N-protected (3R)-3-hydroxypyrrolidine | Benzoate ester | Benzoyl chloride, Base, Fluorinating agent | Utilizes a classical leaving group strategy for fluorination. smolecule.com |
| Organocatalytic Michael Addition | Trifluoromethyl ketone, Nitroolefin | Michael adduct | Chiral organocatalyst, Hydrogenation catalyst | High stereochemical control in a single operation. smolecule.com |
Development of Scalable Synthetic Routes for (3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride
The development of a scalable synthetic route is crucial for the industrial production of this compound, ensuring safety, efficiency, and cost-effectiveness. google.com A viable large-scale process typically starts from readily available, inexpensive chiral precursors and involves robust reactions that minimize the need for specialized purification techniques. wipo.int
A common scalable approach begins with the synthesis of the key intermediate, chiral 3-hydroxypyrrolidine . Patents have detailed methods for its mass production starting from materials like chiral epichlorohydrin or 4-halo-3-hydroxybutyric acid. google.comwipo.int One patented process involves the nucleophilic ring-opening of chiral epichlorohydrin to yield a chiral 3-chloro-2-hydroxypropionitrile. google.com This intermediate undergoes a sequence of reactions including:
Protection of the hydroxyl group : To avoid side reactions in subsequent steps. google.com
Reduction and Cyclization : The nitrile group is reduced, typically via catalytic hydrogenation, which simultaneously initiates an in-situ intramolecular cyclization to form the protected pyrrolidine ring. google.comgoogle.com This method is advantageous as it constructs the core heterocyclic structure in a single, efficient step. google.com
Once the protected (3R)-3-hydroxypyrrolidine is obtained, the synthesis proceeds with the installation of the trifluoromethoxy group using one of the methodologies described previously, such as the oxidative desulfurization-fluorination of a xanthate. The final steps of the synthesis involve the removal of the nitrogen protecting group and salt formation.
Enantioselective Synthesis of Precursor : A protected (3R)-3-hydroxypyrrolidine is synthesized on a large scale. A common protecting group for the nitrogen atom is the tert-butyloxycarbonyl (Boc) group.
Trifluoromethoxylation : The hydroxyl group of the precursor is converted to the trifluoromethoxy group.
Deprotection : The N-Boc protecting group is removed under acidic conditions. This step can often be combined with the final salt formation.
Salt Formation : The resulting free base of (3R)-3-(Trifluoromethoxy)pyrrolidine is treated with hydrochloric acid to yield the stable hydrochloride salt.
This strategic combination of a scalable synthesis for the chiral core and an efficient fluorination methodology allows for the practical production of the target compound. google.comgoogle.com
| Step | Transformation | Typical Starting Material | Key Intermediate(s) | Final Product |
| 1 | Pyrrolidine Ring Formation | (R)-Epichlorohydrin | (R)-3-chloro-2-hydroxypropionitrile | N-Boc-(3R)-3-hydroxypyrrolidine |
| 2 | Trifluoromethoxy Installation | N-Boc-(3R)-3-hydroxypyrrolidine | Xanthate or Benzoate ester | N-Boc-(3R)-3-(Trifluoromethoxy)pyrrolidine |
| 3 & 4 | Deprotection & Salt Formation | N-Boc-(3R)-3-(Trifluoromethoxy)pyrrolidine | (3R)-3-(Trifluoromethoxy)pyrrolidine (free base) | This compound |
Advanced Chemical Transformations and Derivatization Studies of 3r 3 Trifluoromethoxy Pyrrolidine Hydrochloride
Regioselective N-Functionalization of the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring in (3R)-3-(Trifluoromethoxy)pyrrolidine is a key handle for derivatization. Regioselective functionalization at this nitrogen atom allows for the introduction of a wide array of substituents, enabling the modulation of the molecule's physicochemical and pharmacological properties. Common N-functionalization reactions include N-alkylation, N-acylation, and N-arylation.
N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides or by reductive amination. The reaction typically proceeds under basic conditions to deprotonate the hydrochloride salt and generate the free secondary amine, which then acts as a nucleophile. The choice of base and solvent is crucial to control the reaction's efficiency and prevent side reactions.
N-Acylation: Acylation of the pyrrolidine nitrogen is a robust method to introduce amide functionalities. This is often achieved by reacting the free base form of (3R)-3-(Trifluoromethoxy)pyrrolidine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, in the synthesis of novel phenanthrolinediamides, 2-trifluoromethylpyrrolidine has been successfully acylated using phenanthroline-derived acyl chlorides, a reaction pathway that is directly applicable to its trifluoromethoxy analogue. nih.gov
N-Arylation: The introduction of an aryl or heteroaryl group at the nitrogen position can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While specific studies on (3R)-3-(Trifluoromethoxy)pyrrolidine are limited, analogous copper-catalyzed Goldberg-type N-arylation of 2-pyrrolidone with aryl halides demonstrates the feasibility of this transformation within the pyrrolidine class. mdpi.com The use of a suitable ligand, such as (S)-N-methylpyrrolidine-2-carboxylate, has been shown to be effective in promoting this type of coupling. mdpi.com
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
|---|---|---|---|
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | N-Alkyl-3-(trifluoromethoxy)pyrrolidine | Modulation of basicity and lipophilicity |
| N-Acylation | Acyl chloride (RCOCl) or Carboxylic acid (RCOOH) + Coupling agent (e.g., EDC, HATU) | N-Acyl-3-(trifluoromethoxy)pyrrolidine | Introduction of hydrogen bond donors/acceptors |
| N-Arylation | Aryl halide (Ar-X), Catalyst (e.g., CuI, Pd(OAc)₂), Ligand, Base | N-Aryl-3-(trifluoromethoxy)pyrrolidine | Introduction of aromatic moieties for π-stacking interactions |
Stereospecific Transformations at the Pyrrolidine Ring Stereocenters
The (3R) configuration at the C3 position is a critical determinant of the molecule's biological activity. Stereospecific transformations that proceed with retention or controlled inversion of this stereocenter are highly valuable. However, the C-O bond of the trifluoromethoxy group is generally stable, making direct displacement challenging. Therefore, transformations often target other positions on the pyrrolidine ring, with the existing stereocenter directing the stereochemical outcome of subsequent reactions.
While direct manipulation of the C3 stereocenter is not commonly reported, transformations at other positions can be influenced by the resident chiral information. For example, functionalization of the C2 or C4 positions can be guided by the stereochemistry at C3. Deoxyfluorinating reagents have been shown to induce ring transformations in proline derivatives, leading to fluorinated piperidines and other rearranged products through aziridinium (B1262131) intermediates. rsc.org Such reactivity could potentially be explored for the (3R)-3-(Trifluoromethoxy)pyrrolidine scaffold to generate novel fluorinated heterocycles.
Reactivity and Derivatization of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is known for its high chemical stability due to the strong carbon-fluorine bonds. It is generally considered to be a metabolically robust substituent, resistant to common metabolic pathways such as oxidation or hydrolysis. This stability, however, also implies limited reactivity for direct derivatization.
Synthesis of Structural Analogues and Chemical Libraries Based on the (3R)-3-(Trifluoromethoxy)pyrrolidine Scaffold
(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride serves as an excellent starting material for the creation of chemical libraries for drug discovery. The pyrrolidine core provides a three-dimensional framework that can be elaborated at multiple positions to explore chemical space. nih.gov The synthesis of structural analogues can be achieved by combining the N-functionalization strategies discussed earlier with modifications at other positions of the pyrrolidine ring.
One powerful method for generating pyrrolidine-based libraries is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. nih.govmdpi.com While this is a common method for synthesizing the pyrrolidine ring itself, the pre-formed (3R)-3-(Trifluoromethoxy)pyrrolidine scaffold can be used in a fragment-based approach. By attaching different functionalities to the nitrogen and potentially other positions, a library of diverse compounds can be rapidly assembled.
| Modification Site | Synthetic Strategy | Resulting Diversity |
|---|---|---|
| Nitrogen Atom | N-alkylation, N-acylation, N-arylation | Varied substituents to probe interactions with biological targets |
| Pyrrolidine Ring | Functionalization at C2, C4, or C5 positions (if starting from a suitable precursor) | Introduction of additional functional groups and stereocenters |
| Combination | Combinatorial synthesis involving modifications at multiple sites | Generation of a diverse chemical library for high-throughput screening |
Applications of 3r 3 Trifluoromethoxy Pyrrolidine Hydrochloride As a Chiral Building Block in Academic Research
Precursor in Complex Organic Synthesis
The inherent chirality and functionalization of (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride make it an attractive starting material for the stereoselective synthesis of intricate molecular architectures. Organic chemists have utilized this building block to construct a variety of complex frameworks, demonstrating its versatility in modern synthetic strategies.
Construction of Chiral Heterocyclic and Spirocyclic Frameworks
The pyrrolidine (B122466) ring of this compound serves as a versatile scaffold for the construction of more complex heterocyclic systems. One notable application is in the synthesis of spirocyclic frameworks, which are prevalent in many biologically active natural products and pharmaceutical agents. A key synthetic strategy involves the [3+2] cycloaddition reaction of azomethine ylides generated from the pyrrolidine nitrogen with various dipolarophiles. This approach allows for the diastereoselective and enantioselective formation of spiro[pyrrolidine-3,3'-oxindoles], a privileged scaffold in medicinal chemistry. While direct examples utilizing the trifluoromethoxy-substituted pyrrolidine are not extensively documented in readily available literature, the principle has been demonstrated with analogous pyrrolidine derivatives. The trifluoromethoxy group at the 3-position is expected to influence the stereochemical outcome of such cycloadditions due to steric and electronic effects, offering a pathway to novel spirocyclic compounds with unique three-dimensional structures.
The synthesis of various chiral heterocyclic frameworks often involves the functionalization of the pyrrolidine ring. The secondary amine of this compound can be readily derivatized to introduce a wide range of substituents, which can then participate in intramolecular cyclization reactions to form fused or bridged heterocyclic systems. The stereocenter at the 3-position provides a crucial element of chirality, guiding the formation of subsequent stereocenters in the target molecule.
Design and Synthesis of Advanced Chemical Intermediates
Beyond the direct construction of complex final targets, this compound is instrumental in the design and synthesis of advanced chemical intermediates. These intermediates, possessing the chiral trifluoromethoxypyrrolidine motif, are valuable precursors for a diverse array of target molecules in drug discovery programs. For instance, N-acylation of the pyrrolidine followed by further synthetic manipulations allows for the introduction of various functional groups, creating a library of intermediates for parallel synthesis or fragment-based drug design.
Contributions to Medicinal Chemistry Research
The incorporation of fluorine-containing groups into drug candidates is a well-established strategy to enhance their pharmacological properties. The trifluoromethoxy group, in particular, is known to improve metabolic stability, increase lipophilicity, and modulate pKa, all of which can positively impact a drug's pharmacokinetic and pharmacodynamic profile. The chiral nature of this compound adds another layer of sophistication, allowing for stereospecific interactions with biological targets.
Development of Novel Pharmacological Probes and Lead Compounds
This compound serves as a key building block in the development of novel pharmacological probes and lead compounds for various therapeutic targets. The pyrrolidine scaffold is a common feature in many biologically active molecules, including those targeting the central nervous system (CNS). smolecule.com For example, derivatives of substituted pyrrolidines have been explored as inhibitors of the glycine (B1666218) transporter 1 (GlyT1), a target for the treatment of schizophrenia. The trifluoromethoxy group can enhance brain penetration and metabolic stability, properties that are crucial for CNS-active drugs.
While specific examples detailing the direct incorporation of this compound into named pharmacological probes are not extensively reported in publicly available literature, its structural motifs are present in patented compounds and are actively explored in drug discovery programs. The combination of the chiral pyrrolidine and the trifluoromethoxy group provides a unique chemical space for the design of selective and potent modulators of various enzymes and receptors.
Investigation of Structure-Activity Relationships through Fluorine Substitution
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how modifications of a chemical structure affect its biological activity. The trifluoromethoxy group in this compound offers a valuable point for SAR exploration. By comparing the biological activity of compounds containing the trifluoromethoxy group with their non-fluorinated or trifluoromethyl-substituted analogs, medicinal chemists can dissect the specific contributions of this functional group.
Studies on Biological Pathway Modulation through Compound Derivatization
The derivatization of this compound allows for the systematic exploration of its effects on various biological pathways. By synthesizing a library of analogs with modifications at the pyrrolidine nitrogen or by introducing other functional groups, researchers can investigate how these changes impact cellular processes. There are indications that trifluoromethoxy-containing compounds may influence neurotransmitter systems, suggesting potential applications in neuropharmacology. smolecule.com
The pyrrolidine scaffold is a known component of molecules that can modulate the activity of enzymes such as kinases and proteases, which are key players in numerous signaling pathways. By incorporating the trifluoromethoxypyrrolidine moiety into inhibitors of these enzymes, researchers can study the impact of this specific substitution on pathway modulation. The chiral nature of the building block is critical in these studies, as stereoisomers often exhibit different biological activities. While specific, published studies detailing the use of this compound derivatives for modulating specific biological pathways are limited, its structural features make it a highly promising tool for such investigations in academic and industrial research.
Role in the Synthesis of Functional Materials
The unique structural attributes of this compound, specifically the combination of a chiral pyrrolidine core and a trifluoromethoxy group, position it as a promising building block for the development of advanced functional materials. While direct, specific applications in materials science are an emerging area of research, the known properties of its constituent moieties allow for the extrapolation of its potential roles. The integration of this compound into material frameworks is anticipated to leverage both the stereochemical control offered by the pyrrolidine ring and the distinct physicochemical properties imparted by the trifluoromethoxy substituent.
The primary foreseeable application lies in the creation of chiral polymers and hybrid materials with tailored properties. The trifluoromethoxy group is known to enhance thermal stability, solubility in organic solvents, and lipophilicity, while also lowering the dielectric constant of materials. bohrium.comnih.gov These characteristics are highly desirable in materials designed for specialized applications, such as high-performance plastics, gas separation membranes, and low-dielectric materials for microelectronics. researchgate.netmdpi.com
Furthermore, the chiral nature of the pyrrolidine scaffold is of significant interest. Chiral pyrrolidine derivatives are extensively used as organocatalysts in asymmetric synthesis. mdpi.comunibo.it By incorporating this compound into a polymer backbone or grafting it onto a solid support, it is possible to create heterogeneous chiral catalysts. nih.govrsc.org Such materials would offer the benefits of high enantioselectivity in chemical reactions, coupled with the practical advantages of easy separation and recyclability of the catalyst. The trifluoromethoxy group in such a catalyst could further influence its catalytic activity and stability.
Another potential avenue is in the development of chiral stationary phases for chromatography. The enantioselective recognition capabilities of the chiral pyrrolidine unit could be harnessed to create materials for the separation of racemic mixtures, a critical process in the pharmaceutical and fine chemical industries. The presence of the highly polar trifluoromethoxy group could modulate the interaction between the stationary phase and the analytes, potentially leading to improved separation efficiency and selectivity.
The following interactive data table summarizes the potential applications of this compound in the synthesis of functional materials, based on the known properties of its structural components.
| Potential Functional Material | Key Role of (3R)-3-(Trifluoromethoxy)pyrrolidine Moiety | Anticipated Properties and Advantages |
| Chiral Polymers | Incorporation into the polymer backbone or as a pendant group to introduce chirality and modify physical properties. | Enhanced thermal stability, improved solubility, low dielectric constant, and optical activity for applications in chiral optics or as specialty polymers. bohrium.comresearchgate.net |
| Heterogeneous Organocatalysts | Immobilization on a solid support (e.g., silica (B1680970), polymer beads) or integration into a porous framework (e.g., MOFs, COFs). nih.govrsc.org | Provides a recyclable catalyst for asymmetric synthesis, combining the stereocontrol of the pyrrolidine catalyst with enhanced stability and ease of use. mdpi.comunibo.it |
| Gas Separation Membranes | Use as a monomer for the synthesis of polymers with intrinsic microporosity. | The trifluoromethoxy group can increase the free volume within the polymer matrix, potentially enhancing gas permeability and selectivity. acs.org |
| Chiral Stationary Phases (CSPs) | Covalent bonding to a support material like silica gel for use in HPLC columns. | Enables the enantioselective separation of racemic compounds through differential interactions with the chiral pyrrolidine unit. |
| Functional Organic Frameworks | Serves as a chiral building block for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). rsc.orgresearchgate.net | Creates a porous material with a chiral environment, suitable for enantioselective catalysis, separations, or sensing applications. |
Analytical Characterization Techniques for 3r 3 Trifluoromethoxy Pyrrolidine Hydrochloride in Research
Spectroscopic Methods for Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine-19. For (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be utilized to confirm its structure.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the hydrochloride salt form, the amine proton becomes acidic and may exchange with deuterated solvents, leading to a broad signal or its disappearance upon a D₂O shake. The protons on the pyrrolidine (B122466) ring would exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atom attached to the trifluoromethoxy group (C3) would be significantly influenced by the electronegative oxygen and fluorine atoms. The trifluoromethoxy carbon itself would appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The trifluoromethoxy group would be expected to produce a singlet in a proton-decoupled ¹⁹F NMR spectrum, with a characteristic chemical shift. Typical chemical shifts for OCF₃ groups are found in the range of -56 to -71 ppm relative to CFCl₃. core.ac.ukwikipedia.orgrsc.org
Expected NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | N-H₂⁺ | ~9.0 - 10.5 | Broad Singlet | N/A |
| ¹H | C3-H | ~4.5 - 5.0 | Multiplet | JH-H, JH-F |
| ¹H | C2-H₂, C5-H₂ | ~3.2 - 3.8 | Multiplet | JH-H |
| ¹H | C4-H₂ | ~2.2 - 2.6 | Multiplet | JH-H |
| ¹³C | C3 | ~75 - 85 | Quartet (q) | 2JC-F ≈ 2-5 Hz |
| ¹³C | C2, C5 | ~45 - 55 | Triplet (t) | N/A |
| ¹³C | C4 | ~30 - 40 | Triplet (t) | N/A |
| ¹³C | OCF₃ | ~120 - 125 | Quartet (q) | 1JC-F ≈ 270-280 Hz |
| ¹⁹F | OCF₃ | ~ -60 to -70 | Singlet | N/A |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands. The presence of the secondary amine hydrochloride salt is typically indicated by a very broad and strong absorption band spanning from approximately 2400 to 3200 cm⁻¹, corresponding to the N-H⁺ stretching vibrations. researchgate.netresearchgate.net The C-N bond stretching of the aliphatic amine would appear in the 1020-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org The trifluoromethoxy group would exhibit strong C-F stretching bands, typically in the 1100-1250 cm⁻¹ range, and a C-O stretching band.
Expected IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H⁺ Stretch | Secondary Amine Salt | 2400 - 3200 | Strong, Broad |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |
| N-H⁺ Bend | Secondary Amine Salt | 1560 - 1620 | Medium |
| C-F Stretch | Trifluoromethoxy (-OCF₃) | 1100 - 1250 | Strong |
| C-O Stretch | Ether (-O-CF₃) | 1050 - 1150 | Strong |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. The protonated molecular ion [M+H]⁺ would be observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting fragment ions, providing valuable structural information.
For this compound, the base molecule has a monoisotopic mass of 155.0558 Da. In electrospray ionization (ESI) in positive mode, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 156.0631. A common fragmentation pathway for protonated pyrrolidine-containing compounds involves the neutral loss of the pyrrolidine ring or substituents attached to it. mdpi.comnih.gov
Plausible Fragmentation Pathways and Expected Fragment Ions
| m/z (calculated) | Ion Formula | Description |
|---|---|---|
| 156.0631 | [C₅H₉F₃NO]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 136.0525 | [C₅H₈F₂NO]⁺ | Loss of HF from [M+H]⁺ |
| 85.0287 | [C₄H₅O]⁺ | Loss of Pyrrolidine [M+H - C₄H₈N]⁺ (Hypothetical) |
| 70.0651 | [C₄H₈N]⁺ | Pyrrolidine iminium ion, from loss of HOCF₃ |
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the precise arrangement of atoms, bond lengths, and bond angles. wikipedia.org For a chiral compound like this compound, single-crystal X-ray diffraction is uniquely capable of unambiguously determining its absolute configuration.
While a specific crystal structure for this compound is not publicly available, analysis of similar small molecule hydrochloride salts reveals common features. researchgate.netnih.gov The compound would be expected to crystallize in a non-centrosymmetric space group, a prerequisite for a chiral molecule. The crystal packing would likely be dominated by hydrogen bonding interactions between the pyrrolidinium (B1226570) cation (N-H₂⁺) and the chloride anion (Cl⁻), as well as potential weaker interactions involving the trifluoromethoxy group. The analysis would yield precise lattice parameters (unit cell dimensions and angles) and confirm the R configuration at the C3 stereocenter.
Chromatographic Techniques for Purity and Enantiomeric Excess Analysis
Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound. For chiral molecules, specialized chiral chromatography is required to separate enantiomers and thus determine the enantiomeric excess (e.e.).
Chiral HPLC is the most widely used method for separating enantiomers and quantifying the enantiomeric purity of a chiral substance. nih.govcsfarmacie.cz The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For the analysis of a chiral amine like (3R)-3-(Trifluoromethoxy)pyrrolidine, polysaccharide-based CSPs are often highly effective. phenomenex.comyakhak.org Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series) can provide excellent separation for a wide range of chiral compounds, including amines. The separation can be performed in either normal-phase (using eluents like hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). The addition of small amounts of an acidic or basic modifier (like trifluoroacetic acid or diethylamine) to the mobile phase is often necessary to improve peak shape and resolution for amine compounds.
Representative Chiral HPLC Method for Enantiomeric Excess Analysis
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm (due to lack of strong chromophore) |
| Expected Result | Baseline separation of (3R) and (3S) enantiomers |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. For a chiral molecule like this compound, GC is particularly valuable for assessing purity, identifying impurities, and, crucially, determining enantiomeric purity. The hydrochloride salt form of the compound is non-volatile; therefore, analysis by GC typically requires a sample preparation step to convert it to its more volatile free base form or to create a volatile derivative.
The primary application of GC for this compound is chiral analysis, which separates the (3R) enantiomer from its (3S) counterpart. This is essential for quality control in pharmaceutical synthesis, where one enantiomer may have desired therapeutic effects while the other could be inactive or cause adverse effects. chromatographyonline.com This separation is achieved by using a chiral stationary phase (CSP) within the GC column. gcms.cz These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times and thus separation. gcms.cz
Commonly used chiral stationary phases for the separation of chiral amines and related compounds are based on derivatized cyclodextrins. chromatographyonline.comnih.gov For a compound like 3-(Trifluoromethoxy)pyrrolidine (B3090201), derivatization of the amine group may be necessary to improve its volatility and chromatographic behavior, preventing peak tailing and improving resolution. sigmaaldrich.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are often used for this purpose. sigmaaldrich.com
The general workflow for a chiral GC analysis of this compound would involve:
Sample Preparation: Neutralization of the hydrochloride salt to its free base, followed by dissolution in an appropriate solvent. A derivatization step may be performed if required.
Injection: A small volume of the sample is injected into the GC, where it is vaporized.
Separation: The vaporized sample is carried by an inert gas (mobile phase) through a capillary column coated with a chiral stationary phase. The differential interaction between the enantiomers and the CSP causes them to travel through the column at different speeds.
Detection: As the separated enantiomers exit the column, they are detected by a suitable detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The output is a chromatogram showing peaks corresponding to each enantiomer.
While specific, validated methods for this compound are not widely published in scientific literature, a typical method would be defined by the parameters in the following table.
| Parameter | Description / Typical Value |
|---|---|
| Column Type | Capillary Column with Chiral Stationary Phase (e.g., derivatized β-cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | Typically 250 °C |
| Oven Temperature Program | A temperature gradient is used to ensure good separation and peak shape (e.g., start at a lower temperature and ramp up to a higher temperature). |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Sample Preparation | Conversion to free base; potential derivatization of the amine group. |
Polarimetry for Optical Rotation Measurement
Polarimetry is a fundamental analytical technique used to measure the optical activity of chiral compounds. anton-paar.com A chiral molecule, such as this compound, has the ability to rotate the plane of plane-polarized light. wikipedia.org This property is known as optical activity, and the angle of rotation is a characteristic physical property of the compound. libretexts.org The measurement of this rotation is crucial for confirming the absolute configuration of the enantiomer and for quantifying its purity.
The key measurement obtained from polarimetry is the specific rotation ([α]) . This is a standardized value that depends on the compound's structure, the temperature, the wavelength of light used, the solvent, and the concentration. wikipedia.orgchemistrysteps.com It is defined by Biot's Law as:
[α]Tλ = α / (l × c)
Where:
α is the observed optical rotation in degrees.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 mL (g/100mL). libretexts.org
T is the temperature in degrees Celsius.
λ is the wavelength of the light, typically the D-line of a sodium lamp (589 nm). wikipedia.org
For this compound, the specific rotation is a critical quality attribute. A positive (+) sign, or dextrorotatory, indicates rotation to the right (clockwise), while a negative (-) sign, or levorotatory, indicates rotation to the left (counter-clockwise). wikipedia.org Its enantiomer, (3S)-3-(Trifluoromethoxy)pyrrolidine hydrochloride, would rotate light by the exact same magnitude but in the opposite direction. libretexts.org A 50:50 mixture of both enantiomers, known as a racemic mixture, would exhibit no optical rotation. khanacademy.org
By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can calculate the enantiomeric excess (ee) . This value quantifies the purity of the chiral sample, indicating how much of one enantiomer is present in excess of the other.
The parameters for measuring and reporting the specific rotation are standardized to allow for comparison of values across different laboratories.
| Parameter | Standard Convention | Significance |
|---|---|---|
| Wavelength (λ) | 589 nm (Sodium D-line) | Optical rotation is wavelength-dependent; standardization is crucial for comparability. |
| Temperature (T) | 20 °C or 25 °C | Rotation can vary with temperature, so it must be controlled and reported. |
| Path Length (l) | 1 dm (10 cm) | The observed rotation is directly proportional to the path length. |
| Concentration (c) | Reported in g/mL or g/100mL | The observed rotation is directly proportional to the concentration. |
| Solvent | Specified (e.g., Methanol, Water) | The solvent can influence the observed rotation and must be reported. |
| Reported Value | [α]Tλ (e.g., [α]20D) | Provides a unique, characteristic value for the pure chiral compound under specified conditions. |
Theoretical and Computational Investigations of 3r 3 Trifluoromethoxy Pyrrolidine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride. smolecule.com These computational methods provide insights into the molecule's geometry, electronic distribution, and energetic factors that govern its stability. smolecule.com
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been used to obtain optimized geometries that show strong agreement with experimental crystallographic data. smolecule.com Molecular orbital calculations are crucial for understanding the compound's chemical reactivity. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen lone pair of the pyrrolidine (B122466) ring, with minimal delocalization onto the trifluoromethoxy group. smolecule.com Conversely, the lowest unoccupied molecular orbital (LUMO) has significant contributions from the carbon-fluorine antibonding orbitals, indicating that the trifluoromethoxy group functions as an electron-accepting substituent. smolecule.com
The trifluoromethoxy group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. smolecule.com This electronic effect modulates the reactivity of the pyrrolidine ring. smolecule.com Implicit solvation models have been used to study the influence of the surrounding medium on the molecule's geometry and electronic structure. smolecule.com While aqueous solvation results in minimal geometric changes, it significantly alters the electronic distribution, particularly affecting the localization of the nitrogen lone pair. smolecule.com The favorable interaction with polar solvents is indicated by a calculated negative solvation free energy. smolecule.com
Table 1: Calculated Electronic Properties Note: The specific values can vary based on the computational method and basis set used.
| Property | Significance |
| HOMO | Primarily located on the nitrogen lone pair, indicating its role in nucleophilic reactions. smolecule.com |
| LUMO | Significant contribution from C-F antibonding orbitals, suggesting the trifluoromethoxy group is an electron-accepting substituent. smolecule.com |
| Electron Distribution | Influenced by the strong electron-withdrawing nature of the trifluoromethoxy group, which modulates the ring's reactivity. smolecule.com |
| Solvation Effects | Aqueous solvation alters the electronic distribution, particularly around the nitrogen atom, and indicates favorable interactions with polar solvents. smolecule.com |
Mechanistic Studies of Reactions Involving the Pyrrolidine Scaffold
Computational studies provide valuable insights into the mechanisms of reactions involving the pyrrolidine scaffold. For instance, the synthesis of pyrrolidines through copper-catalyzed intramolecular C–H amination has been investigated using both experimental and DFT calculation approaches. nih.gov These studies help to understand the reaction pathways and the influence of various substituents on the reaction outcomes. nih.gov
While specific mechanistic studies on reactions directly involving this compound are not extensively detailed in the provided search results, the general principles derived from studies on similar pyrrolidine derivatives are applicable. The electron-withdrawing nature of the trifluoromethoxy group is expected to influence the nucleophilicity of the pyrrolidine nitrogen and the acidity of adjacent protons, thereby affecting reaction mechanisms and kinetics.
Conformational Analysis and Stereochemical Implications
The three-dimensional conformation of the pyrrolidine ring is critical for the biological activity of its derivatives. Single-crystal X-ray diffraction studies have revealed that in the solid state, the pyrrolidine ring of this compound adopts an envelope conformation. smolecule.com In this arrangement, the carbon atom bearing the trifluoromethoxy group (C-3) is positioned out of the plane formed by the other four ring atoms. smolecule.com
The fluorine gauche effect, which is a stereoelectronic interaction favoring a gauche arrangement between fluorine and an adjacent electron-withdrawing group, can influence the conformational preferences of fluorinated pyrrolidines. beilstein-journals.orgnih.gov In the case of 3-fluoropyrrolidines, this effect often stabilizes the Cγ-exo conformation. nih.gov However, the presence of other steric and electrostatic interactions can sometimes diminish this bias. beilstein-journals.orgnih.gov Quantum chemical analyses of difluorinated pyrrolidines have shown that while the fluorine gauche effect plays a role, it can be overshadowed by other interactions. beilstein-journals.org The conformational stability of these systems is also significantly influenced by the anomeric effect, which involves electron delocalization from the nitrogen lone pair to an adjacent antibonding C-F orbital (nN→σ*CF). beilstein-journals.org
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are essential tools for predicting how pyrrolidine derivatives interact with biological targets. nih.gov These computational techniques are widely used in drug design to understand the binding modes of ligands and to predict their binding affinities. nih.govnih.gov
For pyrrolidine derivatives, docking studies can reveal key interactions between the ligand and the amino acid residues in a protein's binding site. nih.gov The stability of these interactions can be further investigated using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov
While specific docking studies for this compound were not found in the search results, research on other pyrrolidine derivatives highlights the importance of this scaffold in interacting with various biological targets, such as myeloid cell leukemia-1 (Mcl-1) inhibitors and Cdk5/p25 complex inhibitors. nih.govnih.gov These studies demonstrate the utility of computational approaches in identifying and optimizing novel inhibitors based on the pyrrolidine framework. nih.govnih.gov
Future Research Directions and Emerging Opportunities for 3r 3 Trifluoromethoxy Pyrrolidine Hydrochloride
Innovations in Green and Sustainable Synthetic Methodologies
Future synthetic strategies for (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride are increasingly expected to align with the principles of green chemistry. The focus will be on developing methods that are not only efficient but also environmentally benign.
Key areas of innovation include:
Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems (e.g., transition-metal catalysis, organocatalysis, or biocatalysis) can significantly reduce waste. Research into catalysts that can facilitate the direct and stereoselective introduction of the trifluoromethoxy group onto the pyrrolidine (B122466) ring is a promising avenue.
Alternative Solvents and Reaction Conditions: The development of syntheses in greener solvents, such as water, supercritical fluids, or bio-based solvents, will be crucial. Furthermore, exploring energy-efficient reaction conditions, potentially utilizing microwave or photochemical activation, can minimize the carbon footprint of the synthesis. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and developing more convergent synthetic strategies.
Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to traditional redox reagents, using electricity as a clean driving force for chemical transformations. smolecule.com This approach could provide milder reaction conditions and improved functional group tolerance for synthesizing fluorinated pyrrolidines. smolecule.com
| Principle | Traditional Approach | Green/Sustainable Approach |
|---|---|---|
| Reagent Use | Stoichiometric, often hazardous reagents | Catalytic systems, renewable feedstocks |
| Solvents | Volatile organic compounds (VOCs) | Water, bio-solvents, supercritical fluids, or solvent-free conditions |
| Energy | Conventional heating (often prolonged) | Microwave, photochemical, or electrochemical energy |
| Waste Generation | High E-factor (waste/product ratio) | Minimized waste through high atom economy and recycling |
Exploration of Unconventional Reactivity and Catalysis
Beyond its role as a structural building block, the future holds potential for this compound to participate in novel chemical transformations and catalytic processes. The interplay between the pyrrolidine nitrogen and the electron-withdrawing trifluoromethoxy group could lead to unique reactivity.
Future research could focus on:
Asymmetric Catalysis: The chiral pyrrolidine scaffold is a well-established motif in organocatalysis. Investigating the catalytic activity of this compound and its derivatives in asymmetric reactions, such as aldol (B89426) or Michael additions, could uncover new and efficient synthetic tools. The electronic properties imparted by the trifluoromethoxy group may modulate the catalyst's activity and selectivity in novel ways.
C-H Functionalization: Direct functionalization of the pyrrolidine ring's C-H bonds represents a highly efficient strategy for creating molecular complexity. Developing catalytic systems that can selectively activate and modify these bonds in the presence of the trifluoromethoxy group would open up rapid access to a diverse range of new derivatives.
Fluorine Chemistry: The trifluoromethoxy group itself, while generally stable, could be a participant in unconventional reactions under specific conditions. Exploring its reactivity towards radical species or under photoredox catalysis might reveal new pathways for chemical modification.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages for the production of this compound. springerprofessional.de This technology enables precise control over reaction parameters, leading to improved safety, efficiency, and scalability. nih.govbohrium.com
Key opportunities in this area include:
Enhanced Safety and Control: Many reactions for introducing fluorine-containing groups can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and temperature control, mitigating the risks associated with thermal runaways. nih.govsmolecule.com
Increased Efficiency and Yield: The precise control over mixing, temperature, and reaction time in flow systems often leads to cleaner reactions, higher yields, and reduced by-product formation compared to batch processes. springerprofessional.de
Scalability and On-Demand Production: Flow chemistry facilitates seamless scaling from laboratory research to industrial production without extensive re-optimization. uc.pt This allows for the on-demand synthesis of the compound, improving logistical efficiency.
Multi-step Automated Synthesis: Integrating flow reactors with automated purification and analysis modules can create fully automated platforms for the multi-step synthesis of complex molecules derived from this compound. uc.pt This "telescoping" of reactions minimizes manual handling and intermediate isolation steps. uc.pt
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |
| Safety | Higher risk with hazardous reagents/exothermic reactions | Improved safety due to small reaction volumes and superior control |
| Scalability | Often requires significant redevelopment | Readily scalable by extending operation time or parallelization |
| Reproducibility | Can be variable | High consistency and reproducibility |
Development of Novel Applications in Niche Research Areas
The unique combination of a chiral pyrrolidine and a trifluoromethoxy group makes this compound an attractive scaffold for discovering new functions in specialized areas of research. The pyrrolidine ring is a prevalent structure in many biologically active molecules. researchgate.netnih.gov
Emerging opportunities for application include:
Medicinal Chemistry: While its potential as a building block for drugs is recognized, niche therapeutic areas could be explored. smolecule.com This includes its use in developing probes for chemical biology to study specific protein-ligand interactions or as a core component in inhibitors for less-explored enzyme classes. The stereochemistry of the pyrrolidine ring is critical for specific binding to biological targets. nih.govvulcanchem.com Fluorinated pyrrolidines have shown promise as dipeptidyl peptidase IV inhibitors and in targeting neurotransmitter transporters. vulcanchem.comnih.gov
Agrochemicals: The trifluoromethoxy group is a known feature in modern pesticides. beilstein-journals.org Research could focus on incorporating the (3R)-3-(Trifluoromethoxy)pyrrolidine scaffold into novel herbicides, fungicides, or insecticides, where its specific stereochemistry and physicochemical properties could lead to high potency and selectivity.
Materials Science: Fluorinated organic compounds can possess unique properties relevant to materials science, such as high thermal stability and specific dielectric properties. smolecule.com Investigating the incorporation of this chiral, fluorinated building block into polymers or liquid crystals could lead to advanced materials with novel optical or electronic properties.
Peptide Mimetics: The rigid, cyclic structure of the pyrrolidine ring makes it an excellent scaffold for creating peptidomimetics. Fluorinated prolines, for instance, are used in peptide studies and protein engineering. acs.org The (3R)-3-(Trifluoromethoxy)pyrrolidine moiety could be used to induce specific conformations in peptide chains, leading to enhanced stability or biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
